![molecular formula C28H36N2 B14220858 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is a complex organic compound that belongs to the class of anilines. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. The presence of the quinoline ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Alkylation of Aniline: The aniline derivative is then alkylated using pentyl halides in the presence of a base such as potassium carbonate to form N,N-dipentylaniline.
Coupling Reaction: The final step involves a coupling reaction between the quinoline derivative and N,N-dipentylaniline using a palladium-catalyzed Heck reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to the presence of the quinoline ring.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Similar structure but with a pyridine ring instead of a quinoline ring.
N,N-dipentyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Similar structure but with a pyridine ring and different alkyl groups.
Uniqueness
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. The quinoline moiety enhances the compound’s ability to interact with biological targets, making it a valuable compound for research in various fields.
Propiedades
Fórmula molecular |
C28H36N2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C28H36N2/c1-4-6-10-20-30(21-11-7-5-2)26-17-16-24(23(3)22-26)14-15-25-18-19-29-28-13-9-8-12-27(25)28/h8-9,12-19,22H,4-7,10-11,20-21H2,1-3H3/b15-14+ |
Clave InChI |
LGDFSOXIRAWTDF-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)C |
SMILES canónico |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


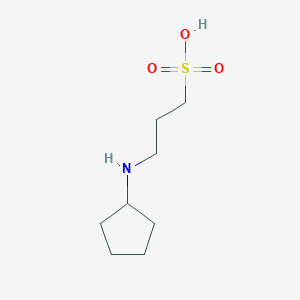
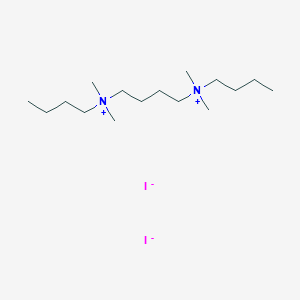
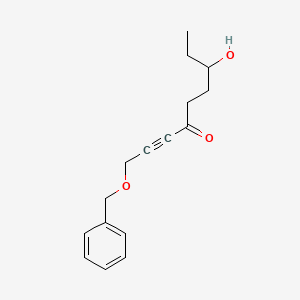
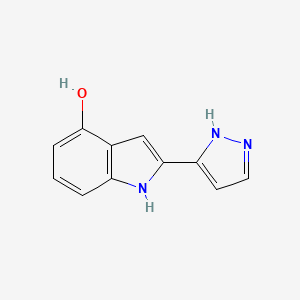
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

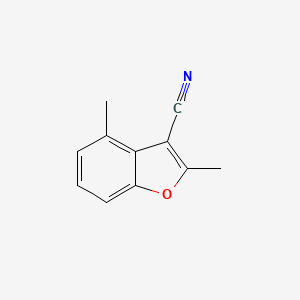

![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)

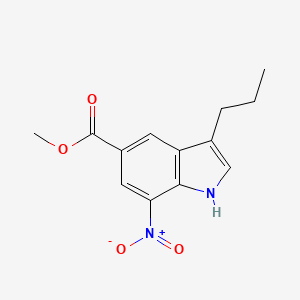
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
